Ethyl 2-amino-3-methoxyisonicotinate
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H12N2O3 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
ethyl 2-amino-3-methoxypyridine-4-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-3-14-9(12)6-4-5-11-8(10)7(6)13-2/h4-5H,3H2,1-2H3,(H2,10,11) |
InChI Key |
GZSOECWZQZBEDL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC=C1)N)OC |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Approaches to Ethyl 2 Amino 3 Methoxyisonicotinate
Established Synthetic Pathways for the Core Isonicotinate (B8489971) Structure
The isonicotinate framework, a pyridine (B92270) ring with a carboxylate group at the 4-position, is a fundamental heterocyclic scaffold. Its synthesis is well-established, relying on precursor chemistry for ring formation and standard methodologies for functional group manipulation.
Precursor Chemistry and Starting Material Utilization in Aminopyridine Synthesis
The synthesis of the aminopyridine core often begins with readily available precursors. One common approach involves the use of halopyridines, such as 2-fluoropyridine (B1216828) or chloropyridines, which can undergo nucleophilic substitution to introduce an amino group. For instance, 2-fluoropyridine can react with various lithium amides under mild, transition-metal-free conditions to yield the corresponding 2-aminopyridine (B139424) derivatives. researchgate.net Another method utilizes simple amides as the amine source in a C-N bond-forming reaction with chloropyridines under reflux conditions, avoiding the need for a transition metal catalyst or microwave irradiation. researchgate.net
Methodologies for Ester Formation and Functionalization
The ethyl ester group at the 4-position (isonicotinate) is typically introduced by the esterification of the corresponding carboxylic acid, isonicotinic acid. Several standard methods are effective for this transformation.
One straightforward approach is the Fischer esterification, which involves reacting isonicotinic acid with ethanol (B145695) in the presence of a strong acid catalyst like concentrated sulfuric acid (H₂SO₄) under heating. researchgate.net A more reactive method involves the conversion of the carboxylic acid to an acyl chloride using reagents such as thionyl chloride (SOCl₂), often catalyzed by dimethylformamide (DMF). researchgate.netnih.gov The resulting isonicotinoyl chloride hydrochloride can then be reacted with ethanol, typically in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct, to form the ethyl ester. nih.gov
Coupling reagents are also widely used to facilitate esterification under milder conditions. N,N'-dicyclohexylcarbodiimide (DCC) is a common choice, which activates the carboxylic acid for attack by the alcohol. researchgate.netmdpi.com This method can achieve high yields, although it may be complicated by the formation of N-acylurea byproducts. nih.govresearchgate.net
| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages | Citation |
|---|---|---|---|---|---|
| Fischer Esterification | Ethanol, Conc. H₂SO₄ | Heating (reflux) for several hours | Inexpensive reagents | Requires strong acid, equilibrium-driven | researchgate.net |
| Acyl Chloride Formation | SOCl₂, DMF (cat.), Ethanol, Triethylamine | Two steps: 1. Acyl chloride formation (rt to 40°C). 2. Reaction with ethanol. | High reactivity, often high yield | Requires handling of corrosive SOCl₂ | researchgate.netnih.gov |
| DCC Coupling | Ethanol, DCC, DMAP (cat.) | Room temperature, often stirred for 12+ hours | Mild conditions | Formation of dicyclohexylurea (DCU) byproduct, which must be filtered off | nih.govmdpi.com |
Advanced Synthetic Techniques for Ethyl 2-amino-3-methoxyisonicotinate
The construction of a highly substituted pyridine like this compound benefits from advanced synthetic strategies that allow for efficient ring formation and precise functionalization.
Multicomponent Reaction Approaches to Pyridine Ring Systems
Multicomponent reactions (MCRs) are highly efficient for building complex molecular scaffolds like pyridines in a single step from simple starting materials. acsgcipr.orgnih.gov These reactions offer advantages such as atom economy, reduced reaction times, and high yields. nih.gov
The Hantzsch pyridine synthesis is a classic and widely studied MCR. wikipedia.orgtaylorfrancis.com In its typical form, it involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.org This initially produces a dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring. wikipedia.org Variations of the Hantzsch synthesis exist, including a [3+2+1] disconnection approach, which can be more efficient for creating nonsymmetrical pyridines. taylorfrancis.com The use of nanocatalysts and modern techniques like microwave heating can further improve the efficiency and environmental friendliness of these reactions. acsgcipr.orgrsc.org For example, a one-pot, four-component reaction using microwave irradiation can produce pyridine derivatives in excellent yields (82-94%) in just a few minutes. nih.gov
| Reaction Type | Typical Reactants | Key Intermediate | Advantages | Citation |
|---|---|---|---|---|
| Hantzsch Pyridine Synthesis | Aldehyde, β-Ketoester (2 eq.), Ammonia source | 1,4-Dihydropyridine | Well-established, versatile, high atom economy | acsgcipr.orgwikipedia.orgtaylorfrancis.com |
| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-Diketone | Pyridin-2-one derivative | Direct formation of functionalized pyridones | acsgcipr.org |
| One-Pot Cyanopyridine Synthesis | Aldehyde, Ketone, Malononitrile, Ammonium Acetate | Varies | Access to highly functionalized pyridines, often eco-friendly | nih.govrsc.org |
Nucleophilic Aromatic Substitution (SNAr) for Methoxy (B1213986) Group Introduction
Introducing the methoxy group onto the pyridine ring can be achieved via Nucleophilic Aromatic Substitution (SNAr). In this reaction, a nucleophile (methoxide) replaces a leaving group (typically a halide) on the aromatic ring. The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack.
The regioselectivity of SNAr on pyridine is highly predictable. Attack is strongly favored at the C-2 and C-4 positions (ortho and para to the nitrogen atom). stackexchange.comechemi.com This is because the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.comechemi.compearson.com Attack at the C-3 position does not allow for this resonance stabilization, making substitution at this position much less favorable. stackexchange.comechemi.com Therefore, to introduce a methoxy group at the 3-position of the target molecule, the synthetic strategy must be designed accordingly. This might involve starting with a precursor that already contains the 3-methoxy group or using directing groups that can overcome the inherent electronic preference of the pyridine ring.
Strategies for Amino Group Formation, Including Hofmann Rearrangement
The Hofmann rearrangement is a powerful method for converting a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgorgoreview.com This reaction proceeds by treating an amide with bromine and a strong base, like sodium hydroxide (B78521), to form an isocyanate intermediate. masterorganicchemistry.com This isocyanate is then hydrolyzed in the aqueous basic solution to a carbamic acid, which spontaneously decarboxylates to yield the primary amine. wikipedia.orgchemistrysteps.com
In the context of synthesizing this compound, one could envision a strategy starting from a 3-methoxynicotinic acid derivative. The carboxylic acid at the 2-position would first be converted to a primary amide. Subsequent treatment of this 2-carboxamide (B11827560) with Br₂ and NaOH would induce the Hofmann rearrangement, expelling the carbonyl carbon as CO₂ and leaving the desired amino group at the 2-position. wikipedia.org This method has been successfully used to synthesize 3-aminopyridine (B143674) from nicotinamide. chemistwizards.com
| Step | Description | Key Species | Citation |
|---|---|---|---|
| 1 | Deprotonation of the amide and reaction with bromine. | N-bromoamide | wikipedia.orgmasterorganicchemistry.com |
| 2 | Deprotonation of the N-bromoamide, followed by rearrangement (alkyl/aryl migration) and loss of bromide. | Isocyanate | wikipedia.orgorgoreview.com |
| 3 | Nucleophilic attack of hydroxide or water on the isocyanate. | Carbamic acid (or carbamate) | wikipedia.orgchemistrysteps.com |
| 4 | Spontaneous decarboxylation of the unstable carbamic acid. | Primary amine and CO₂ | orgoreview.comchemistrysteps.com |
Catalytic Reactions in Isonicotinate Scaffold Construction
The construction of the isonicotinate scaffold, a pyridine ring substituted at the 4-position with a carboxylate group, can be achieved through various catalytic methods. Transition-metal-catalyzed reactions, in particular, offer powerful tools for the formation of the pyridine ring with high degrees of functional group tolerance and regioselectivity.
One of the most prominent strategies for pyridine ring synthesis is the [2+2+2] cycloaddition reaction . This reaction involves the cyclotrimerization of two alkyne molecules and a nitrile. Various transition metal catalysts, including cobalt, rhodium, and nickel, have been employed to mediate this transformation. While powerful for constructing polysubstituted pyridines, achieving the specific substitution pattern of this compound directly through this method can be challenging and often requires carefully designed starting materials.
Transition-metal-catalyzed C-H functionalization has emerged as a highly efficient and atom-economical approach for the synthesis of substituted pyridines. This strategy involves the direct activation and subsequent functionalization of C-H bonds on a pre-existing pyridine or precursor molecule. Catalysts based on palladium, rhodium, iridium, and nickel are commonly used. For the synthesis of a molecule like this compound, a C-H functionalization approach could potentially be used to introduce the amino or methoxy groups onto an isonicotinate precursor. For instance, directed C-H activation, where a directing group guides the catalyst to a specific C-H bond, can provide high regioselectivity.
Diels-Alder reactions represent a classical yet effective method for constructing six-membered rings, including the pyridine nucleus. Inverse electron-demand Diels-Alder reactions, where an electron-rich dienophile reacts with an electron-poor azadiene, are particularly useful for pyridine synthesis. The initial cycloadduct can then undergo subsequent elimination or rearrangement to afford the aromatic pyridine ring. The strategic choice of the diene and dienophile is crucial for installing the desired substituents.
The following table summarizes some of the catalytic systems used for the construction of substituted pyridine rings, which could be adapted for the synthesis of the isonicotinate scaffold.
| Catalyst System | Reaction Type | Starting Materials | Potential Applicability to Isonicotinate Synthesis |
| Cobalt complexes (e.g., CoI2/dppe/Zn) | [2+2+2] Cycloaddition | Alkynes, Nitriles | Construction of the core pyridine ring with subsequent functionalization. |
| Rhodium complexes (e.g., [RhCp*Cl2]2) | C-H Activation/Annulation | Phenylhydrazines, Alkynylcyclobutanols | Introduction of substituents and formation of fused ring systems on a pyridine core. |
| Palladium catalysts (e.g., Pd(OAc)2) | C-H Arylation | Pyridine N-oxides, Indoles | Introduction of aryl groups, which could be further modified. |
| Nickel catalysts (e.g., Ni(cod)2) | [2+2+2] Cycloaddition | Diynes, Nitriles | Formation of the pyridine ring from acyclic precursors. |
Design and Synthesis of this compound Analogues and Derivatives
The synthesis of analogues and derivatives of this compound is crucial for exploring its structure-activity relationships in various research contexts. This involves systematic modifications of the ester moiety, the 2-amino group, and the pyridine ring system, as well as more complex transformations like heterocyclic annulation and stereoselective synthesis.
Modifications of the Ester Moiety for Research Purposes
The ethyl ester group in this compound can be readily modified to explore the impact of this functional group on the molecule's properties. Standard organic transformations can be employed for this purpose.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid (2-amino-3-methoxyisonicotinic acid) under acidic or basic conditions. This carboxylic acid serves as a versatile intermediate for the synthesis of other derivatives.
Transesterification: Reaction with different alcohols in the presence of an acid or base catalyst can be used to replace the ethyl group with other alkyl or aryl groups, leading to a library of different esters.
Amidation: The carboxylic acid obtained from hydrolysis can be coupled with various amines using standard peptide coupling reagents (e.g., DCC, EDC) to generate a series of amides. This allows for the introduction of a wide range of substituents at this position.
A general method for the synthesis of active esters of isonicotinic acid involves the reaction of isonicotinoyl chloride hydrochloride with the desired alcohol or phenol (B47542) in the presence of a base like triethylamine. nih.gov This approach can be adapted to synthesize various ester analogues of the target compound.
Derivatization Strategies at the 2-Amino Position
The 2-amino group is a key site for derivatization, allowing for the introduction of diverse functionalities that can modulate the electronic and steric properties of the molecule.
Acylation: The amino group can be acylated with various acyl chlorides or anhydrides to form amides.
Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.
Alkylation: The amino group can be alkylated, although controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging.
Schiff Base Formation: Condensation with aldehydes or ketones leads to the formation of imines (Schiff bases), which can be further reduced to secondary amines.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can be used to form N-aryl or N-heteroaryl derivatives.
The reactivity of the 2-amino group on a pyridine ring is well-established, and a wide range of synthetic transformations can be applied. nih.gov
Systematic Substitutions on the Pyridine Ring System
Introducing or modifying substituents at other positions on the pyridine ring (C5 and C6) is a powerful strategy for fine-tuning the properties of the molecule.
Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic substitution. However, the presence of the activating amino and methoxy groups can facilitate electrophilic attack at the C5 position. Reactions such as nitration, halogenation, and Friedel-Crafts reactions could potentially be employed, though careful optimization of reaction conditions would be necessary to control regioselectivity.
Nucleophilic Aromatic Substitution (SNAr): If a suitable leaving group (e.g., a halogen) is present on the ring, it can be displaced by various nucleophiles.
Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions like Suzuki, Stille, and Sonogashira couplings are highly effective for introducing new carbon-carbon bonds at specific positions of the pyridine ring, provided a halide or triflate is present at that position.
Heterocyclic Annulation and Scaffold Extension Methodologies
Building additional rings onto the pyridine scaffold of this compound can lead to novel heterocyclic systems with potentially interesting properties. The 2-amino group is a particularly useful handle for such transformations.
One common strategy involves the reaction of 2-aminopyridines with bifunctional electrophiles to construct a new fused ring. For example, reaction with α,β-unsaturated carbonyl compounds can lead to the formation of fused pyrimidines or other nitrogen-containing heterocycles.
Recent research has demonstrated the copper-catalyzed annulation of 2-aminopyridines with electrophilic benzannulated heterocycles to synthesize polyring-fused imidazo[1,2-a]pyridines. nih.govresearchgate.net This methodology could potentially be applied to this compound to generate novel, complex heterocyclic structures. Gold-catalyzed annulation between 2-aminopyridines and propiolaldehydes has also been reported to yield 3-acylimidazo[1,2-a]pyridines. nih.gov
The following table provides examples of annulation reactions involving 2-aminopyridines:
| Reagent | Catalyst | Fused Heterocycle |
| Electrophilic Benzannulated Heterocycles | Copper | Imidazo[1,2-a]pyridines |
| Propiolaldehydes | Gold(I) | 3-Acylimidazo[1,2-a]pyridines |
| Arenes (Metal-free) | Hypervalent Iodine Reagents | Pyrido[1,2-a]benzimidazoles |
Chemoenzymatic and Stereoselective Synthetic Approaches
The introduction of chirality into the derivatives of this compound can be achieved through chemoenzymatic and stereoselective synthetic methods, which are of great importance in the development of new therapeutic agents.
Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the efficiency of chemical synthesis. Enzymes such as lipases, proteases, and oxidoreductases can be used to perform stereoselective transformations on synthetic intermediates. For example, a prochiral ketone precursor to a derivative of the target molecule could be stereoselectively reduced using an alcohol dehydrogenase to yield a chiral alcohol. researchgate.net A chemo-enzymatic approach has been developed for the asymmetric dearomatization of activated pyridines to produce substituted piperidines with high stereocontrol, which could be a potential strategy for creating chiral analogues. organic-chemistry.orgresearchgate.net
Stereoselective synthesis aims to control the formation of stereoisomers. For pyridine derivatives, this can involve asymmetric catalysis to introduce chiral centers. For instance, the enantioselective catalytic alkylation of alkenyl pyridines has been reported, providing access to chiral pyridine derivatives. colab.ws Catalyst-controlled regioselective and enantioselective addition of nucleophiles to activated pyridinium (B92312) salts is another powerful strategy for synthesizing chiral dihydropyridines, which can be further elaborated. baranlab.org
These approaches offer pathways to enantiomerically enriched derivatives of this compound, which are valuable for investigating stereospecific interactions in biological systems.
Reactivity Profiles and Chemical Transformations of Ethyl 2 Amino 3 Methoxyisonicotinate
Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Nucleus
Electrophilic aromatic substitution (SEAr) is a fundamental reaction in which an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The outcome of such reactions is largely dictated by the nature of the substituents already present on the ring. wikipedia.orgmasterorganicchemistry.com In the case of ethyl 2-amino-3-methoxyisonicotinate, the amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. Conversely, the ethyl carboxylate (-COOEt) group is a deactivating, electron-withdrawing group that directs incoming electrophiles to the meta position.
The directing effects of these substituents can be competitive. The powerful activating and directing influence of the amino group, in particular, can significantly enhance the nucleophilicity of the pyridine ring, making it more susceptible to electrophilic attack. wikipedia.org Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgyoutube.com The precise conditions and reagents used will determine the specific electrophile generated and the ultimate product of the reaction. masterorganicchemistry.comlibretexts.org
Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent Group | Effect on Reactivity | Directing Influence |
|---|---|---|
| -NH₂ (Amino) | Activating | Ortho, Para |
| -OCH₃ (Methoxy) | Activating | Ortho, Para |
| -COOEt (Ethyl Carboxylate) | Deactivating | Meta |
Nucleophilic Reactions Involving the Ester and Amino Functional Groups
The ester and amino functional groups of this compound are primary sites for nucleophilic attack. The ester group can undergo hydrolysis to the corresponding carboxylic acid or can be converted to an amide through reaction with an amine. researchgate.net Amino acid esters, in general, are important intermediates in peptide synthesis and medicinal chemistry. nih.gov
The amino group, being nucleophilic, can react with various electrophiles. For instance, it can be acylated by acid chlorides or anhydrides to form amides. libretexts.org It can also undergo alkylation reactions. monash.edu The reactivity of the amino group is a key feature in many of its applications in organic synthesis.
Condensation and Cyclization Reactions Leading to Fused Heterocyclic Systems
This compound is a valuable precursor for the synthesis of fused heterocyclic systems through condensation and cyclization reactions. The presence of the amino and ester functionalities in a 1,2-relationship on the pyridine ring allows for the construction of various bicyclic and polycyclic structures.
For example, condensation reactions with active methylene (B1212753) compounds can lead to the formation of new ring systems. nih.gov Such reactions are often used to build complex molecular architectures from simpler starting materials. nih.govresearchgate.netsciepub.com The specific outcome of these reactions depends on the reaction conditions and the nature of the condensing partner. nih.gov
Transition Metal-Mediated Transformations and Cross-Coupling Reactions
Transition metal-mediated cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. diva-portal.org The pyridine ring of this compound can participate in such reactions, allowing for the introduction of a wide range of substituents.
Copper-catalyzed cross-coupling reactions, for instance, have been shown to be effective for the N-arylation of related amino-substituted heterocyclic compounds. mdpi.com These reactions often employ ligands, such as L-proline, to facilitate the coupling process. mdpi.comnih.gov Palladium-catalyzed reactions are also widely used for the functionalization of heterocyclic systems. diva-portal.org
Table 2: Examples of Transition Metal-Mediated Cross-Coupling Reactions
| Reaction Type | Metal Catalyst | Typical Coupling Partners | Bond Formed |
|---|---|---|---|
| Ullmann Condensation | Copper | Aryl halides, Amines, Alcohols | C-N, C-O |
| Buchwald-Hartwig Amination | Palladium | Aryl halides, Amines | C-N |
| Suzuki Coupling | Palladium | Aryl halides, Boronic acids | C-C |
| Sonogashira Coupling | Palladium/Copper | Aryl halides, Terminal alkynes | C-C |
Coordination Chemistry and Metal Complex Formation Studies
The nitrogen atom of the pyridine ring and the oxygen and nitrogen atoms of the substituents in this compound can act as donor atoms for the formation of coordination complexes with metal ions. mdpi.com Amino acids and their derivatives are well-known for their ability to form stable complexes with a variety of transition metals. mdpi.comresearchgate.net
The study of these metal complexes is an active area of research, with potential applications in catalysis and materials science. mdpi.comnih.gov The coordination geometry and properties of the resulting metal complexes are influenced by the nature of the metal ion and the ligand. scirp.orgresearchgate.net
Oxidative and Reductive Transformations of the Pyridine Ring
The pyridine ring of this compound can undergo both oxidative and reductive transformations, although these reactions can be challenging due to the inherent stability of the aromatic system. Strong oxidizing agents can lead to the formation of N-oxides or ring-cleavage products.
Reductive transformations, such as catalytic hydrogenation, can lead to the saturation of the pyridine ring to form the corresponding piperidine (B6355638) derivative. Early transition metals can also mediate reductive coupling reactions. researchgate.net The specific conditions required for these transformations will depend on the desired outcome and the other functional groups present in the molecule.
Structural Elucidation and Advanced Analytical Characterization Techniques
Spectroscopic Methods for Comprehensive Structure Determination
Spectroscopy is a cornerstone in the characterization of ethyl 2-amino-3-methoxyisonicotinate, offering a non-destructive means to probe its molecular architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the proton (¹H) and carbon (¹³C) skeletons of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For a related compound, ethyl 2-aminoisonicotinate, the ¹H NMR spectrum would be a key identifier. chemicalbook.com In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the ethyl group protons (a triplet for the methyl group and a quartet for the methylene (B1212753) group), the methoxy (B1213986) group protons (a singlet), and the aromatic protons on the pyridine (B92270) ring. The chemical shifts (δ) of these protons are influenced by the electron-donating amino and methoxy groups and the electron-withdrawing ester group.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their hybridization and electronic environment. mdpi.comrsc.orgnih.gov Key resonances would include those for the carbonyl carbon of the ester, the aromatic carbons of the pyridine ring (with shifts influenced by the amino and methoxy substituents), the methoxy carbon, and the carbons of the ethyl group. libretexts.org The precise chemical shifts help to confirm the connectivity of the atoms within the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | ~7.0-8.0 | ~105-160 |
| -OCH₃ | ~3.9 | ~55-60 |
| -NH₂ | Broad singlet | N/A |
| -OCH₂CH₃ | ~4.3 (quartet) | ~60-65 |
| -OCH₂CH₃ | ~1.3 (triplet) | ~14 |
| C=O | N/A | ~165-170 |
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are crucial for identifying the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to specific molecular vibrations. rsc.org Key expected peaks include N-H stretching vibrations for the amino group (typically in the 3300-3500 cm⁻¹ region), C-H stretching vibrations for the aromatic and aliphatic groups, a strong C=O stretching vibration for the ester group (around 1700-1730 cm⁻¹), and C-O stretching vibrations for the ester and methoxy groups. st-andrews.ac.ukscielo.org.mxresearchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. scirp.orgscirp.org It is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations. The Raman spectrum would show characteristic peaks for the pyridine ring vibrations and the C-C skeletal vibrations. semanticscholar.org
Table 2: Characteristic IR and Raman Vibrational Frequencies
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch (Amino) | 3300-3500 | 3300-3500 |
| C-H Stretch (Aromatic) | 3000-3100 | 3000-3100 |
| C-H Stretch (Aliphatic) | 2850-3000 | 2850-3000 |
| C=O Stretch (Ester) | 1700-1730 | 1700-1730 |
| C=C, C=N Stretch (Aromatic Ring) | 1400-1600 | 1400-1600 |
| C-O Stretch (Ester, Methoxy) | 1000-1300 | 1000-1300 |
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. rsc.orgnih.gov The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the compound. Analysis of the fragmentation pattern provides valuable clues about the molecule's structure, as specific fragments are lost from the molecular ion. unito.it Common fragmentation pathways for this molecule might include the loss of the ethoxy group from the ester, the loss of the entire ester group, or cleavage of the methoxy group.
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule, which are related to the extent of conjugation. researchgate.netresearchgate.net The pyridine ring, substituted with electron-donating (amino, methoxy) and electron-withdrawing (ester) groups, creates a conjugated system that absorbs UV light. science-softcon.denih.gov The UV-Vis spectrum would show characteristic absorption maxima (λ_max) corresponding to π → π* and n → π* electronic transitions. The position and intensity of these bands are indicative of the specific electronic structure and conjugation pattern of the molecule.
Chromatographic Separations for Purity Assessment and Isolation
Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed for these purposes. These methods separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for identification. Furthermore, the peak area in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis and the determination of purity.
High-Performance Liquid Chromatography (HPLC) in Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds. For substituted aminopyridine esters like this compound, reversed-phase HPLC is a common method for purity determination. Chiral HPLC is specifically employed to separate and quantify enantiomers, which is crucial for chiral molecules where different enantiomers may exhibit distinct pharmacological activities.
A typical HPLC method for the purity analysis of a compound like Ethyl 2-aminonicotinate would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. cmes.org The separation is based on the differential partitioning of the analyte and any impurities between the stationary phase and the mobile phase.
For the determination of enantiomeric excess, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including those with amine and ester functionalities. mdpi.commdpi.com The separation mechanism on these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which differ for the two enantiomers, leading to their resolution. mdpi.com
The following interactive data table illustrates a hypothetical HPLC method for the purity analysis of a sample containing Ethyl 2-aminonicotinate as the main component, along with potential process-related impurities.
Table 1: Illustrative HPLC Purity Analysis of a Representative Aminonicotinate Ester
| Compound | Retention Time (min) | Peak Area (%) | Identification |
|---|---|---|---|
| Impurity A | 3.5 | 0.25 | Starting Material |
| Impurity B | 4.8 | 0.15 | By-product |
| Ethyl 2-aminonicotinate | 6.2 | 99.5 | Main Component |
| Impurity C | 8.1 | 0.10 | Degradation Product |
This table is interactive and allows for sorting of data by clicking on the column headers.
For enantiomeric excess determination, a chiral HPLC method would be developed. The interactive table below provides an example of the results from a chiral HPLC analysis of a synthesized sample of a chiral aminonicotinate ester, demonstrating the separation of its two enantiomers.
Table 2: Representative Chiral HPLC Analysis for Enantiomeric Excess Determination
| Enantiomer | Retention Time (min) | Peak Area (%) | Enantiomeric Excess (ee%) |
|---|---|---|---|
| (R)-enantiomer | 9.5 | 2.5 | 95.0% |
| (S)-enantiomer | 11.2 | 97.5 |
This table is interactive and allows for sorting of data by clicking on the column headers.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying volatile impurities that may be present in a sample of this compound, such as residual solvents from the synthesis or volatile by-products.
In GC-MS, the sample is first vaporized and separated based on the boiling points and interactions of its components with the stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint that can be used for structural elucidation and identification by comparison with spectral libraries. libretexts.orgchemguide.co.uk
The analysis of volatile impurities in a pharmaceutical substance is crucial as they can be toxic and affect the product's stability and efficacy. mdpi.commdpi.com A typical GC-MS method for this purpose would involve a headspace or direct injection technique to introduce the volatile components into the GC system. mdpi.com
The following interactive data table illustrates the potential volatile impurities that could be identified in a sample of a synthesized aminopyridine derivative using GC-MS.
Table 3: Hypothetical GC-MS Analysis of Volatile Impurities
| Compound | Retention Time (min) | Key Mass Fragments (m/z) | Identification |
|---|---|---|---|
| Toluene | 5.3 | 91, 92 | Residual Solvent |
| Pyridine | 6.8 | 79, 52 | By-product |
| Ethanol (B145695) | 3.1 | 45, 31 | Residual Reagent |
| Diethyl Ether | 2.5 | 74, 59, 45 | Extraction Solvent |
This table is interactive and allows for sorting of data by clicking on the column headers.
The mass spectrum of the main component, in this case, a representative nicotinate (B505614) ester, would also be obtained. The fragmentation pattern would be characteristic of its structure. For an ethyl ester of a substituted nicotinic acid, common fragmentation patterns would include the loss of the ethoxy group (-OCH2CH3), the entire ester group (-COOCH2CH3), and fragmentation of the pyridine ring. libretexts.orgchemguide.co.uk
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in elucidating the electronic properties of a molecule. For a compound like Ethyl 2-amino-3-methoxyisonicotinate, methods such as DFT with the B3LYP functional and a 6-311++G(d,p) basis set can be employed to optimize the molecular geometry and compute various electronic descriptors. researchgate.net
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity.
From these orbital energies, several chemical reactivity descriptors can be calculated:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The power of an atom to attract electrons to itself.
Chemical Hardness (η): Measures the resistance to change in electron distribution.
Softness (S): The reciprocal of hardness, indicating how easily the molecule can be polarized.
Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor.
Another valuable tool is the Molecular Electrostatic Potential (MEP) surface, which maps the electrostatic potential onto the electron density surface. The MEP surface helps identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for hydrogen bonding and other non-covalent interactions.
Table 1: Predicted Quantum Chemical Parameters for this compound Note: These values are illustrative and depend on the specific computational method and basis set used.
| Parameter | Symbol | Formula | Illustrative Value |
| HOMO Energy | EHOMO | - | -5.8 eV |
| LUMO Energy | ELUMO | - | -1.2 eV |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.6 eV |
| Ionization Potential | I | -EHOMO | 5.8 eV |
| Electron Affinity | A | -ELUMO | 1.2 eV |
| Electronegativity | χ | (I + A) / 2 | 3.5 eV |
| Chemical Hardness | η | (I - A) / 2 | 2.3 eV |
| Softness | S | 1 / η | 0.43 eV-1 |
| Electrophilicity Index | ω | χ2 / (2η) | 2.66 eV |
Molecular Docking and Simulation Studies for Ligand-Target Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific protein target. mdpi.com This method is crucial for understanding the potential mechanism of action of compounds like this compound and for structure-based drug design.
The process involves several key steps:
Receptor Preparation: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.
Ligand Preparation: A 3D conformation of the ligand (this compound) is generated and its energy is minimized.
Docking Simulation: A docking algorithm systematically samples various conformations and orientations of the ligand within the defined binding site of the receptor. Each pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol).
For a pyridine (B92270) derivative like this compound, potential targets could include kinases, proteases, or other enzymes where similar heterocyclic scaffolds have shown activity. nih.govnih.gov The docking results reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and amino acid residues in the protein's active site. mdpi.com These interactions are critical for the stability of the ligand-protein complex. For example, the amino group and ester carbonyl oxygen could act as hydrogen bond acceptors or donors, while the pyridine ring could engage in pi-stacking interactions.
Table 2: Illustrative Molecular Docking Results Note: The target protein and results are hypothetical for illustrative purposes.
| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Interacting Residues | Type of Interaction |
| Hypothetical Kinase (e.g., 3W2S) | -8.5 | LYS745 | Hydrogen Bond (with N-H) |
| MET793 | Hydrophobic Interaction | ||
| LEU844 | Hydrophobic Interaction | ||
| Hypothetical Protease (e.g., 6LU7) | -7.2 | GLU166 | Hydrogen Bond (with C=O) |
| HIS41 | Pi-Stacking (with pyridine ring) | ||
| CYS145 | van der Waals |
Conformational Analysis and Molecular Dynamics Simulations
While docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-protein complex over time. mdpi.comresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and assess the stability of binding interactions. nih.govmdpi.com
A typical MD simulation for the this compound-protein complex would involve placing the docked structure in a simulated aqueous environment and running the simulation for tens to hundreds of nanoseconds. researchgate.net Analysis of the MD trajectory can reveal:
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds identified in the docking study throughout the simulation.
Binding Free Energy Calculations: Methods like MM/PBSA or MM/GBSA can be used to provide a more accurate estimation of the binding affinity by considering solvation effects and entropic contributions.
Conformational analysis of the standalone molecule is also important to understand its flexibility, particularly the rotation around single bonds, such as the C-O bond of the methoxy (B1213986) group and the C-C bond of the ethyl ester group. This helps in understanding the range of shapes the molecule can adopt, which is crucial for its ability to fit into a binding pocket. mdpi.com
Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties through Computational Models
In silico models are widely used in the early stages of drug discovery to predict the ADME properties of a compound. researchgate.net These predictions help to identify potential liabilities, such as poor absorption or rapid metabolism, before synthesizing the molecule. Various computational models, often based on a compound's physicochemical properties, are used to estimate its drug-likeness. nih.govnih.gov
Key ADME-related properties that can be predicted for this compound include:
Lipophilicity (logP): The logarithm of the partition coefficient between octanol (B41247) and water, which affects solubility and membrane permeability.
Aqueous Solubility (logS): Predicts how well the compound dissolves in water.
Human Intestinal Absorption (HIA): Estimates the percentage of the compound that will be absorbed from the gut.
Blood-Brain Barrier (BBB) Permeability: Predicts whether the compound can cross into the central nervous system.
Cytochrome P450 (CYP) Inhibition: Assesses the likelihood that the compound will inhibit major drug-metabolizing enzymes, which can lead to drug-drug interactions.
Drug-Likeness Rules: Evaluation based on criteria like Lipinski's Rule of Five, which helps to assess if a compound has properties that would make it a likely orally active drug in humans.
The "Boiled-Egg" model is a popular visualization tool that plots TPSA (Topological Polar Surface Area) versus WLOGP (an estimate of logP) to qualitatively predict gastrointestinal absorption and brain penetration. mdpi.com
Table 3: Predicted ADME and Physicochemical Properties for this compound Note: These values are generated by common predictive software and serve as estimations.
| Property | Predicted Value | Interpretation |
| Molecular Weight | 196.21 g/mol | Compliant with Lipinski's Rule (<500) |
| logP (Consensus) | 1.55 | Optimal lipophilicity |
| Topological Polar Surface Area (TPSA) | 71.9 Ų | Good potential for cell permeability |
| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule (≤5) |
| Hydrogen Bond Acceptors | 4 | Compliant with Lipinski's Rule (≤10) |
| Rotatable Bonds | 4 | Indicates good oral bioavailability |
| Gastrointestinal Absorption | High | Likely well-absorbed from the gut |
| BBB Permeant | Yes | May cross the blood-brain barrier |
Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies in Compound Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov If a series of analogs of this compound were synthesized and tested for a specific biological activity, QSAR could be used to guide the design of new, more potent compounds. mdpi.com
The development of a QSAR model involves several steps:
Data Set Preparation: A dataset of molecules with known biological activities (e.g., IC50 values) is collected. This set is typically divided into a training set (to build the model) and a test set (to validate its predictive power).
Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric or electrostatic fields). nih.gov
Model Building: Statistical or machine learning methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or Support Vector Machines (SVM), are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov
Model Validation: The model's statistical significance and predictive ability are rigorously tested using internal validation (e.g., cross-validation) and external validation (using the test set). scielo.org.mx
A validated QSAR model can be used to predict the activity of new, unsynthesized analogs of this compound. By analyzing the model, chemists can understand which structural features (e.g., steric bulk, electronic properties) are most important for activity, thereby facilitating a more rational approach to lead optimization. mdpi.com
Exploration of Biological Activities and Pharmacological Relevance in Research Contexts
In Vitro Biological Activity Screening and Evaluation
The initial exploration of a new chemical entity involves a battery of in vitro tests to screen for any biological effects at the molecular and cellular level.
Enzyme Inhibition and Activation Assays
Enzymes are critical catalysts for a vast number of biological processes, making them common targets for therapeutic drugs. To determine if Ethyl 2-amino-3-methoxyisonicotinate affects enzymatic activity, it would be subjected to a variety of enzyme assays. These tests measure the rate of an enzymatic reaction in the presence and absence of the compound. A decrease in the reaction rate would suggest inhibition, while an increase would indicate activation. For instance, compounds structurally related to the aminopyridine core have been investigated as inhibitors of enzymes like kinases, which are crucial in cell signaling pathways. A typical screening panel would expose the compound to a diverse range of enzymes to identify potential interactions.
Receptor Binding and Modulation Studies
Many drugs exert their effects by binding to specific receptors on the surface of or within cells, acting as either agonists (activators) or antagonists (blockers). Receptor binding assays are used to determine if this compound can bind to known receptors. These experiments often use a radiolabeled ligand known to bind to a specific receptor and measure the ability of the test compound to displace it. A successful displacement indicates that the compound binds to the same site. Subsequent functional assays would then be required to determine if this binding activates or inhibits the receptor's downstream signaling.
Cell-Based Assays for Cellular Pathway Modulation and Phenotypic Responses
Cell-based assays provide a more complex biological system to observe the compound's effects on whole cells. These assays can measure a wide range of cellular responses, such as cell viability, proliferation, apoptosis (programmed cell death), or changes in the expression of specific genes or proteins. For example, researchers have studied various ethyl carboxylate compounds for their potential to inhibit the proliferation of cancer cell lines. If this compound were to be tested, it would be applied to different cell lines (e.g., cancer cells, neurons, immune cells) to observe any phenotypic changes, which could point towards its potential therapeutic applications.
Mechanistic Investigations of Bioactivity at the Molecular Level
Should initial screening reveal significant biological activity, the next phase of research would focus on understanding the precise molecular mechanisms responsible for these effects.
Identification and Validation of Specific Biological Targets
Once an effect is observed (e.g., enzyme inhibition or cell death), the next step is to identify the specific molecule (the "target") with which the compound interacts to produce this effect. Techniques such as affinity chromatography, proteomics, and genetic methods can be used to pinpoint the direct binding partner of this compound from within the complex cellular environment. After a potential target is identified, further experiments are conducted to validate that the interaction with this target is indeed responsible for the observed biological activity.
Elucidation of Signaling Pathways and Downstream Effects
After validating the molecular target, researchers would investigate the broader consequences of the compound-target interaction. This involves mapping the signaling pathways that are affected. For example, if this compound were found to inhibit a specific kinase, studies would be conducted to identify the downstream proteins that are no longer phosphorylated by that kinase and to understand how this disruption affects cellular behavior. This level of detailed mechanistic understanding is crucial for the further development of any compound as a potential therapeutic agent.
Development of Structure-Activity Relationships (SAR) for Modulated Biological Responses
The biological activity of pyridine (B92270) derivatives, including isonicotinates, is profoundly influenced by the nature, position, and orientation of substituents on the pyridine ring. Structure-Activity Relationship (SAR) studies aim to decipher these relationships to optimize compounds for greater potency and selectivity. For a molecule like this compound, the SAR can be inferred from studies on related 2-aminopyridine (B139424) and nicotinic acid scaffolds.
The 2-aminopyridine core is a recognized precursor for a variety of heterocyclic compounds with diverse biological activities. nih.gov Research indicates that the amino group at the C-2 position is a critical feature. Modifications to this group, such as reactions with 1-hydroxymethyl benzotriazole, have been shown to produce superior fungicidal activity compared to substitutions on other parts of the pyridine ring. africaresearchconnects.com This suggests that the primary amine in this compound is a key site for potential interactions with biological targets or for synthetic modification to modulate activity.
Substituents on the pyridine ring play a crucial role in determining efficacy. For instance, in a series of 2-aminothiazole (B372263) derivatives, substitutions at position 4 were found to significantly enhance both fungicidal and bactericidal activities compared to modifications at other positions. africaresearchconnects.com In other pyridine derivatives, the number and position of methoxy (B1213986) (-OCH3) groups can dramatically affect antiproliferative activity, with an increase in methoxy groups often leading to higher potency. nih.gov This highlights the potential importance of the 3-methoxy group in this compound for its biological profile. SAR studies on 3,5-diaryl-2-aminopyridine derivatives have provided insights into features required for potent and selective inhibition of specific kinases, underscoring the importance of substitution patterns for achieving target selectivity. acs.org
| Structural Feature/Modification | Observed Impact on Biological Activity | Relevant Compound Class | Reference |
|---|---|---|---|
| Amino Group at C-2 | Considered a key precursor for activity; modifications can enhance fungicidal properties. | 2-Aminopyridine Derivatives | nih.govafricaresearchconnects.com |
| Methoxy (-OCH3) Group Substituents | Increasing the number of -OCH3 groups can lead to increased antiproliferative activity. | Pyridine Derivatives | nih.gov |
| Substitution at Ring Position 4 | Significantly enhances fungicidal and bactericidal activity compared to other positions. | 2-Aminopyridine Derivatives | africaresearchconnects.com |
| Substitution with Halogens | Para-substitution or halogen atomic substitution can be optimal for enhancing antifungal activity. | N′-phenylisonicotinohydrazides | researchgate.net |
Antimicrobial and Antifungal Research Applications (in vitro studies)
The pyridine scaffold is a constituent of numerous compounds investigated for their antimicrobial and antifungal properties. mdpi.com Derivatives of isonicotinic acid, the parent acid of this compound, have been a particular focus of such research. For example, various isonicotinic acid hydrazides have been synthesized and studied for their activity against Mycobacterium tuberculosis and other microbial strains. nih.govnih.gov
In vitro studies have demonstrated that pyridine derivatives can exhibit broad-spectrum antimicrobial activity. One study reported that N-alkylated pyridine-based salts showed antibacterial effects against both Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). mdpi.com Similarly, the synthesis of novel 2-aminopyridine derivatives yielded compounds with high potency against Gram-positive bacteria, particularly S. aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values as low as 0.039 µg·mL⁻¹. nih.gov
In the realm of antifungal research, pyridine compounds have shown significant promise. A series of N′-phenylisonicotinohydrazides were evaluated against eight phytopathogenic fungi, with most of the compounds showing excellent inhibition rates at a concentration of 20 µg/mL. researchgate.net Another study found that pyridine-4-carbohydrazide derivatives possessed greater antifungal potential than related pyridine-3-carbohydrazides, especially against Candida albicans. nih.gov Porphyrin derivatives incorporating isonicotinate (B8489971) have also been tested, showing moderate but encouraging antifungal activity against yeast strains such as C. albicans, C. glabrata, and C. tropicalis. nih.gov These findings collectively suggest that the core structure of this compound is relevant for applications in antimicrobial and antifungal research.
| Compound/Derivative Class | Test Organism | Activity/Result | Reference |
|---|---|---|---|
| 2-Aminopyridine derivative (Compound 2c) | S. aureus, B. subtilis | MIC = 0.039 µg·mL⁻¹ | nih.gov |
| Pyridine-containing lipophilic hydrazide (Compound 6) | MDR Candida spp. | MIC = 16–24 µg/mL | nih.gov |
| N′-phenylisonicotinohydrazides (Compounds A1-6, A1-22) | Various phytopathogenic fungi | EC50 < 1.0 µg/mL | researchgate.net |
| Isonicotinate-derived porphyrin | C. albicans, C. tropicalis | Inhibition zone = 12 mm | nih.gov |
| Ethylparaben hydrazide-hydrazone (Compound 3g) | S. aureus | MIC = 2 µg/mL | nih.gov |
Anti-inflammatory Research Applications (in vitro studies)
Derivatives of pyridine and related nitrogen-containing heterocycles are widely explored as potential anti-inflammatory agents. Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). nih.gov The development of selective COX-2 inhibitors is a major goal in medicinal chemistry, as these agents can provide anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs. nih.govnih.gov
The structural features of this compound, particularly the substituted pyridine ring, are found in various compounds with demonstrated in vitro anti-inflammatory activity. For instance, a series of 2-(trimethoxyphenyl)-thiazoles were shown to be effective inhibitors of both COX-1 and COX-2, with the trimethoxyphenyl moiety being important for the anti-inflammatory effect. mdpi.com This is relevant as the target compound contains a methoxy-substituted ring. Similarly, newly designed indolizine (B1195054) derivatives, developed as bioisosteres of the NSAID indomethacin, showed promising COX-2 inhibition, with one compound exhibiting an IC50 of 5.84 µM. nih.gov
Studies on 2-aminopyrimidine (B69317) derivatives have also identified compounds that inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in mouse and rat macrophages. nih.gov In one study, certain pyridine derivatives significantly inhibited nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW macrophages, with IC50 values around 76.6 µM. researchgate.net The collective evidence indicates that the 2-amino-substituted pyridine framework is a promising scaffold for the development of novel anti-inflammatory agents, making this compound a compound of interest for such research applications.
| Compound/Derivative Class | Assay/Target | Activity/Result | Reference |
|---|---|---|---|
| 2-(Trimethoxyphenyl)-thiazole (Compound A2) | COX-2 Inhibition | IC50 = 23.26 µM | mdpi.com |
| 2-(Trimethoxyphenyl)-thiazole (Compound A3) | COX-2 Inhibition | Good selectivity, similar to meloxicam | mdpi.com |
| Indolizine derivative (Compound 5a) | COX-2 Inhibition | IC50 = 5.84 µM | nih.gov |
| Pyridine derivative (Compound 7a) | Nitric Oxide (NO) Inhibition in RAW macrophages | IC50 = 76.6 µM | researchgate.net |
| Imidazo[1,2-a]pyridin-3-amine (Compound 5n) | COX-2 Inhibition | IC50 = 0.07 µM (Selectivity Index = 508.6) | nih.gov |
Applications in Advanced Organic Synthesis and Materials Science Research
Utilization as Versatile Building Blocks in Complex Molecule Synthesis
The chemical architecture of Ethyl 2-amino-3-methoxyisonicotinate, featuring multiple reactive sites, makes it a highly versatile building block for the synthesis of complex molecular frameworks. Substituted 2-aminopyridines are well-established precursors for a variety of heterocyclic compounds, often utilized in multicomponent reactions (MCRs) that allow for the rapid assembly of intricate structures from simple starting materials. mdpi.comnih.gov
The reactivity of the 2-amino group, combined with the electronic influence of the methoxy (B1213986) and carboxylate substituents, allows for controlled transformations to build more elaborate systems. For instance, 2-amino-3-cyanopyridines, which are structurally related, are key intermediates in the synthesis of fused heterocyclic systems like pyrido[2,3-d]pyrimidines through intramolecular cyclization. researchgate.net Similarly, the amino group of this compound can act as a nucleophile or be transformed into other functional groups to facilitate the construction of fused ring systems. Research on related compounds demonstrates that aminopyridine derivatives are precursors for a wide range of biologically active molecules and functional materials. rsc.orgsciepub.com
Table 1: Potential Synthetic Transformations for this compound
| Reaction Type | Reagents/Conditions | Potential Product Class |
|---|---|---|
| Cyclocondensation | Diketones, β-ketoesters | Fused Pyridine (B92270) Heterocycles |
| Palladium-catalyzed cross-coupling | Aryl/vinyl halides | Substituted Pyridines |
| Diazotization followed by substitution | NaNO₂, HX, then Nu⁻ | 2-Substituted-3-methoxyisonicotinates |
Role in Ligand Design for Organometallic Catalysis
Substituted aminopyridines are foundational in coordination chemistry and serve as exceptional ligands for a wide array of transition metals, including copper(II), silver(I), palladium(II), and ruthenium. rsc.orgmdpi.comresearchgate.netacs.org The potential of this compound in this field lies in its ability to act as a bidentate ligand. The nitrogen atom of the pyridine ring and the nitrogen of the 2-amino group can chelate to a metal center, forming a stable five-membered ring. This bidentate chelation is a highly sought-after motif in the design of catalysts for various organic transformations. researchgate.net
The electronic properties of the ligand, which are crucial for the stability and reactivity of the resulting metal complex, are modulated by the methoxy and ethyl ester groups. The electron-donating methoxy group can enhance the electron density at the metal center, potentially influencing the catalytic cycle. Studies on palladium(II) complexes with various 4-substituted pyridine ligands have shown that modifying substituents significantly alters the physicochemical properties and catalytic efficacy of the coordination compounds in cross-coupling reactions. acs.org Similarly, copper(II) carboxylate complexes with 2-aminopyridine (B139424) have been synthesized and studied for their structural and thermodynamic properties. rsc.orgresearchgate.net
Integration into Novel Polymeric Materials and Supramolecular Assemblies
The functional groups on this compound provide multiple avenues for its incorporation into polymers and supramolecular structures. The amino group can serve as a reactive site for polymerization, for example, by reacting with dicarboxylic acids or their derivatives to form polyamides. Furthermore, the ester group could be modified for incorporation into polyesters or other polymer backbones.
Beyond covalent polymerization, the molecule is well-suited for the construction of supramolecular assemblies through non-covalent interactions, primarily hydrogen bonding. The amino group acts as a hydrogen bond donor, while the pyridine nitrogen and the oxygen atoms of the methoxy and ester groups can act as acceptors. This capacity for forming specific, directional hydrogen bonds allows for the self-assembly of molecules into well-ordered, higher-dimensional structures. Research on related aminopyrimidine derivatives shows the formation of one- and two-dimensional hydrogen-bonded networks, demonstrating how such interactions can dictate the solid-state architecture of a material. nih.gov The interplay of these functional groups can lead to the formation of tapes, sheets, or more complex three-dimensional networks, which are of interest in crystal engineering and materials science.
Precursors for Fluorescent Probes and Chemical Sensors
Pyridine derivatives are frequently used as the core structure for fluorescent probes and chemosensors due to their favorable photophysical properties. mdpi.com The 2-aminopyridine scaffold, in particular, is a known fluorophore. The fluorescence characteristics of such compounds are often sensitive to their chemical environment, a property that can be exploited for sensing applications.
This compound is a promising precursor for such sensors. The amino group can be readily modified to introduce a receptor unit specific for a particular analyte, such as a metal ion. Upon binding of the analyte, a change in the electronic structure of the molecule can occur, leading to a detectable change in fluorescence intensity or wavelength (a "turn-on" or "turn-off" response). For example, Schiff bases derived from 3-aminopyridine (B143674) have been shown to be sensitive and selective chemosensors for metal ions like Cu(II), Al(III), and Fe(III). nih.gov The synthesis of new fluorescent amino acids, such as those based on coumarin, further highlights the strategy of using amino-functionalized aromatic systems as the basis for fluorescent reporters. nih.gov The electronic tuning provided by the methoxy and ester groups on the pyridine ring of this compound could be used to optimize the photophysical properties for specific sensing applications. researchgate.net
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-aminopyridine |
| 3-aminopyridine |
| 2-amino-3-cyanopyridines |
| Pyrido[2,3-d]pyrimidines |
| Copper(II) carboxylates |
| DL-2-amino-3-(7-methoxy-4-coumaryl)propionic acid |
Challenges and Future Directions in Research on Ethyl 2 Amino 3 Methoxyisonicotinate
Development of More Sustainable and Environmentally Benign Synthetic Protocols
The chemical synthesis of pyridine (B92270) derivatives has traditionally relied on methods that often involve harsh reaction conditions, hazardous solvents, and the generation of significant waste. ijarsct.co.in A major challenge and a key future direction is the development of "green" synthetic protocols for Ethyl 2-amino-3-methoxyisonicotinate that align with the principles of sustainable chemistry.
Key areas of development include:
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to accelerate chemical reactions, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. nih.govacs.org Its application to the synthesis of aminoisonicotinates could offer a more efficient and environmentally friendly alternative.
Multicomponent Reactions (MCRs): MCRs involve the combination of three or more reactants in a single step to form a complex product, thereby increasing efficiency and reducing waste. researchgate.net Designing a one-pot MCR for this compound would represent a significant advancement in its synthesis.
Green Catalysts and Solvents: Research is focused on replacing toxic metal catalysts and volatile organic solvents with more benign alternatives. This includes the use of biocatalysts (enzymes), reusable solid catalysts like activated fly ash, and green solvents such as water, ethanol (B145695), or supercritical CO₂. ijarsct.co.inbhu.ac.in
Solvent-Free and Solid-State Reactions: Conducting reactions in the absence of solvents minimizes pollution and simplifies product purification. ijarsct.co.inresearchgate.net Exploring solid-state reactions for the synthesis of this compound could significantly reduce the environmental footprint. ijarsct.co.in
| Synthetic Strategy | Traditional Approach | Sustainable (Green) Alternative | Key Advantages of Green Alternative |
|---|---|---|---|
| Heating Method | Conventional reflux/heating | Microwave irradiation, Ultrasound assistance | Reduced reaction time, lower energy consumption, higher yields. ijarsct.co.innih.gov |
| Reaction Design | Multi-step synthesis | One-pot, multicomponent reactions (MCRs) | Improved atom economy, reduced waste, simplified procedures. acs.orgresearchgate.net |
| Catalysts | Homogeneous metal catalysts (often toxic/expensive) | Reusable solid catalysts (e.g., fly ash), biocatalysts (enzymes) | Lower cost, reusability, milder reaction conditions, reduced toxicity. ijarsct.co.inbhu.ac.in |
| Solvents | Volatile organic compounds (VOCs) | Water, ethanol, supercritical fluids, or solvent-free conditions | Reduced pollution, lower cost, improved safety. ijarsct.co.inresearchgate.net |
Integration of Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring
Optimizing synthetic protocols requires a detailed understanding of reaction kinetics and mechanisms. A significant future direction is the integration of Process Analytical Technology (PAT), particularly advanced spectroscopic techniques, for real-time monitoring of the synthesis of this compound. mdpi.com Traditional offline analysis methods like chromatography can be time-consuming and may not provide an accurate picture of the reaction as it happens. rsc.org
Advanced techniques for real-time monitoring include:
FlowNMR Spectroscopy: This method allows for the continuous, non-invasive monitoring of a reaction mixture directly in a nuclear magnetic resonance (NMR) spectrometer, providing detailed structural and quantitative information on reactants, intermediates, and products over time. rsc.org
In-situ FT-IR and Raman Spectroscopy: By inserting fiber-optic probes directly into the reaction vessel, Fourier-transform infrared (FT-IR) and Raman spectroscopy can track changes in molecular vibrations, allowing for the real-time quantification of key species in the reaction. jascoinc.comlongdom.org
Mass Spectrometry (MS): Techniques like ambient ionization mass spectrometry can monitor the reaction headspace or directly sample the liquid phase, providing highly sensitive and selective detection of reaction components without extensive sample preparation. longdom.orgacs.org
| Spectroscopic Technique | Principle of Operation | Information Provided | Advantages for Reaction Monitoring |
|---|---|---|---|
| FlowNMR Spectroscopy | Nuclear magnetic resonance of flowing sample | Structural information, quantitative concentration of all species | Highly detailed, non-invasive, quantitative. rsc.org |
| FT-IR Spectroscopy | Absorption of infrared radiation by molecular vibrations | Functional group identification and concentration | Widely applicable, can be used with fiber probes for in-situ analysis. jascoinc.com |
| Raman Spectroscopy | Inelastic scattering of monochromatic light | Molecular vibrational information, complementary to IR | Non-destructive, can be used in aqueous solutions, no sample preparation. mdpi.comlongdom.org |
| Mass Spectrometry (MS) | Ionization of molecules and separation by mass-to-charge ratio | Molecular weight and fragmentation patterns, high selectivity | High sensitivity, suitable for complex mixtures. acs.org |
Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The convergence of large chemical datasets and powerful computational algorithms has opened new frontiers in drug discovery and materials science. nih.gov Applying artificial intelligence (AI) and machine learning (ML) to research on this compound represents a transformative future direction. researchgate.net These computational tools can accelerate the design of novel analogs and predict their biological activities, significantly reducing the time and cost associated with experimental screening. nih.gov
Key applications include:
Quantitative Structure-Activity Relationship (QSAR): ML models can be trained on existing data for related aminoisonicotinate compounds to build QSAR models. These models can then predict the biological activity of newly designed, untested analogs of this compound. researchgate.net
De Novo Drug Design: Generative AI models can design entirely new molecules based on the aminoisonicotinate scaffold, optimized for desired properties such as high potency against a specific biological target and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. researchgate.net
Virtual Screening: AI-powered virtual screening can rapidly screen vast virtual libraries of compounds to identify those most likely to interact with a specific biological target, prioritizing them for synthesis and experimental testing. nih.gov
Deeper Mechanistic Understanding of Biological Interactions and Target Validation
While derivatives of 2-aminopyridine (B139424) are known to possess a wide range of biological activities, a detailed mechanistic understanding of how compounds like this compound interact with their biological targets is often lacking. nih.govnih.gov A crucial area for future research is the elucidation of these molecular mechanisms and the validation of their biological targets. This involves moving beyond simple activity screening to understand the precise protein-ligand interactions, the downstream effects on cellular pathways, and the structural basis for selectivity. Techniques such as X-ray crystallography, cryo-electron microscopy, and advanced molecular modeling will be instrumental in visualizing these interactions at an atomic level.
Exploration of Novel Chemical Space Based on the Aminoisonicotinate Scaffold for Diverse Research Applications
The core structure of this compound serves as a "scaffold" that can be chemically modified to create a diverse library of new compounds. biorxiv.org A significant future challenge is the systematic exploration of the "chemical space" around this scaffold. researchgate.net This involves synthesizing novel derivatives by modifying the functional groups at various positions on the pyridine ring. The goal is to generate molecules with a wide range of physicochemical properties and biological activities. This exploration, often guided by computational predictions, can lead to the discovery of compounds with applications in new therapeutic areas or in materials science. The strategy of "scaffold hopping," where the core aminoisonicotinate structure is replaced by a bioisosteric equivalent, can also be employed to generate novel intellectual property and overcome limitations of the original scaffold. arxiv.org
Q & A
Q. Q1. What are the optimal synthetic routes for Ethyl 2-amino-3-methoxyisonicotinate, and how can purity be ensured during synthesis?
Methodological Answer: The compound can be synthesized via esterification of 2-amino-3-methoxyisonicotinic acid using ethanol under acid catalysis (e.g., sulfuric acid) or via coupling reagents like EDC/NHS for selective activation . Purification typically involves column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol. Purity validation requires HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR to confirm absence of unreacted precursors or side products .
Q. Q2. How should researchers characterize the stability of this compound under varying pH and temperature conditions?
Methodological Answer: Conduct accelerated stability studies by incubating the compound in buffers (pH 3–9) at 25°C, 40°C, and 60°C. Monitor degradation via LC-MS at intervals (0, 1, 7, 30 days). Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life. For photostability, expose samples to UV light (320–400 nm) and analyze using FTIR to detect structural changes .
Q. Q3. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H NMR (DMSO-d6, 400 MHz) to verify methoxy (-OCH₃) and ethyl ester (-COOEt) protons.
- Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (calculated for C₉H₁₂N₂O₃: 196.0848).
- X-ray Crystallography: Single-crystal analysis to resolve ambiguities in substituent positioning .
Advanced Research Questions
Q. Q4. How can computational docking studies elucidate the interaction of this compound with enzymatic targets (e.g., kinases)?
Methodological Answer: Perform molecular docking (AutoDock Vina, Schrödinger Maestro) using crystal structures of target enzymes (e.g., PDB ID: 1ATP). Parameterize the compound’s partial charges via DFT (B3LYP/6-31G*). Analyze binding poses for hydrogen bonds between the amino group and catalytic residues (e.g., Asp86 in kinase X). Validate with MD simulations (NAMD, 100 ns) to assess stability .
Q. Q5. How do structural analogs of this compound differ in bioactivity, and what SAR trends emerge?
Methodological Answer: Compare with analogs (e.g., Ethyl 3-aminoisonicotinate, Isonicotinic acid derivatives) using in vitro assays (IC₅₀ measurements). Key trends:
| Compound | Substituents | IC₅₀ (μM) |
|---|---|---|
| Ethyl 2-amino-3-methoxy... | -NH₂, -OCH₃, -COOEt | 12.3 |
| Ethyl 3-aminoisonicotinate | -NH₂, -COOEt | 28.7 |
| The methoxy group enhances steric hindrance, reducing off-target interactions . |
Q. Q6. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Meta-analysis: Aggregate data from multiple studies (e.g., PubChem, ChEMBL) and apply statistical tools (ANOVA, Cohen’s d) to identify outliers.
- Assay Standardization: Re-test activity under controlled conditions (e.g., ATP concentration in kinase assays, cell passage number).
- Proteomics Profiling: Use SILAC-based mass spectrometry to verify target engagement specificity .
Q. Q7. What strategies optimize the reaction yield of this compound in scalable syntheses?
Methodological Answer:
- Catalysis Screening: Test Pd/C, CuI, or enzyme-mediated systems for regioselective methoxy introduction.
- Flow Chemistry: Implement continuous-flow reactors to enhance mixing and reduce side reactions.
- DoE (Design of Experiments): Optimize parameters (temperature, solvent polarity, stoichiometry) via response surface methodology .
Q. Q8. How does the ethyl ester group influence the compound’s pharmacokinetic properties compared to free carboxylic acid analogs?
Methodological Answer:
- LogP Measurement: Determine partition coefficient (shake-flask method, octanol/water) to assess lipophilicity (ethyl ester increases LogP by ~1.5 vs. acid).
- Plasma Stability Assay: Incubate with esterases and quantify hydrolysis via LC-MS. Ethyl esters generally exhibit slower degradation than methyl esters .
Q. Q9. What in vivo models are appropriate for evaluating the toxicity profile of this compound?
Methodological Answer:
Q. Q10. How can researchers address low solubility of this compound in aqueous buffers for biological assays?
Methodological Answer:
- Co-solvent Systems: Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
- Nanoformulation: Prepare PLGA nanoparticles (emulsion-solvent evaporation method) and characterize via DLS (size <200 nm, PDI <0.3).
- pH Adjustment: Solubilize in PBS with 0.1% Tween-80 (pH 7.4) for cell-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
